1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride
Overview
Description
1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C7H15ClF2N2 and a molecular weight of 200.66 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a difluoroethyl group and an amine group, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with difluoroethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity, leading to effective inhibition or activation of target molecules. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of cellular signaling cascades .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride: This compound has a similar structure but with a single fluorine atom, resulting in different chemical properties and reactivity.
1-(2,2-Difluoroethyl)piperidin-4-amine: The non-dihydrochloride form of the compound, which may exhibit different solubility and stability characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and handling properties in various research and industrial applications .
Biological Activity
1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluoroethyl substituent, which may influence its pharmacological properties. Research into its biological activity has focused on various aspects, including enzyme inhibition, receptor interactions, and therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 1201694-08-7
- Molecular Formula : C8H13F2N·2HCl
The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
- Receptor Binding : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to various physiological responses.
- Ion Channel Modulation : It may affect ion channel activity, impacting cellular excitability and neurotransmission.
Enzyme Inhibition
Recent studies have explored the enzyme inhibitory potential of fluorinated piperidines, including derivatives similar to 1-(2,2-Difluoroethyl)piperidin-4-amine. These studies have demonstrated significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in managing conditions like diabetes and Alzheimer's disease.
Compound | Enzyme Target | Inhibition Type | IC50 (µM) |
---|---|---|---|
1-(2,2-Difluoroethyl)piperidin-4-amine | α-glucosidase | Competitive | TBD |
Similar Derivative (Compound 4) | AChE | Mixed-type | TBD |
Note: TBD indicates that specific IC50 values for the compound need further investigation.
Antioxidant Activity
The antioxidant properties of piperidine derivatives have also been evaluated. These compounds exhibit varying degrees of free radical scavenging activity, which is crucial for their potential therapeutic roles in oxidative stress-related diseases.
Case Studies
- Diabetes Management : In a study involving diabetic rat models, compounds related to 1-(2,2-Difluoroethyl)piperidin-4-amine showed promising results in lowering blood glucose levels through α-glucosidase inhibition. This suggests a potential role for these compounds in anti-diabetic therapies .
- Cognitive Disorders : The inhibition of AChE by similar piperidine derivatives indicates potential for treating cognitive disorders such as Alzheimer's disease. The ability to enhance cholinergic signaling could provide symptomatic relief in patients .
Structure-Activity Relationship (SAR)
The structural modifications of piperidine derivatives significantly impact their biological activities. Studies have indicated that the presence and position of fluorine atoms can enhance enzyme binding affinity and selectivity. For instance, the difluoroethyl group in 1-(2,2-Difluoroethyl)piperidin-4-amine may increase lipophilicity and improve blood-brain barrier penetration compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)piperidin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.2ClH/c8-7(9)5-11-3-1-6(10)2-4-11;;/h6-7H,1-5,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJVKRKGOGOFMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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